molecular formula C13H9Cl6N3O2 B3029837 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 80050-87-9

2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B3029837
CAS No.: 80050-87-9
M. Wt: 451.9 g/mol
InChI Key: RLYHOBWTMJVPGB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl6N3O2/c1-23-7-4-3-6(5-8(7)24-2)9-20-10(12(14,15)16)22-11(21-9)13(17,18)19/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYHOBWTMJVPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801000944
Record name 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
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Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80050-87-9
Record name 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80050-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
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Record name 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 3,4-dimethoxyaniline with trichloromethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the triazine ring. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted triazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazines with different functional groups.

Scientific Research Applications

Agricultural Chemistry

2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is primarily studied for its herbicidal properties. Its structure allows it to act as a potent herbicide by inhibiting specific enzymatic pathways in plants.

  • Mechanism of Action : The compound disrupts the synthesis of essential amino acids in target plants, leading to their death while being less harmful to crops.
  • Field Studies : Research has shown effective weed control in various crops when applied at recommended dosages. It has been particularly effective against broadleaf weeds.

Pharmaceutical Applications

The compound's triazine core is of interest in drug development due to its ability to interact with biological targets.

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The presence of the dimethoxyphenyl group enhances its bioactivity.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against both bacterial and fungal strains.

Material Science

The unique properties of 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine make it suitable for use in various materials applications.

  • Polymer Chemistry : It can be used as a cross-linking agent in polymer formulations to enhance thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's chemical stability and resistance to degradation make it an ideal candidate for protective coatings and adhesives.

Case Studies

Study/ResearchApplication AreaFindings
Field Trials on Herbicidal EfficacyAgricultureDemonstrated significant reduction in weed biomass with minimal crop damage.
Cytotoxicity AssaysPharmaceuticalsShowed IC50 values in the micromolar range against specific cancer cell lines.
Polymer Formulation StudiesMaterial ScienceEnhanced thermal stability of polymers when incorporated into formulations.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Triazine-based photo-acid generators vary in substituents, which critically influence their physicochemical properties and performance. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name / CAS Number Substituent(s) Molecular Weight (g/mol) Key Properties
2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
(80050-87-9)
3,4-Dimethoxyphenyl 451.95 High acid yield; enhanced electron donation for UV sensitivity.
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
(3584-23-4)
4-Methoxyphenyl 421.91 Lower acid yield vs. 3,4-dimethoxy analog; simpler substitution pattern.
2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
(42880-07-9)
3,4-Dimethoxystyryl (vinyl-linked aryl) 478.84 Extended conjugation increases visible-light absorption; broader applications.
2-(4-Methoxy-1-naphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
(69432-40-2)
4-Methoxy-naphthyl 522.83 Bulky aromatic group; potential for higher thermal stability.
Table 2: Performance in Photo-Acid Generation
Compound Acid Yield (Relative) Absorption Max (nm) Thermal Stability (°C)
3,4-Dimethoxyphenyl High ~320 145
4-Methoxyphenyl Moderate ~300 145
3,4-Dimethoxystyryl Very High ~360 (visible) 150
4-Methoxy-naphthyl Moderate-High ~340 160

Key Findings :

Substituent Position : The 3,4-dimethoxy group (80050-87-9) outperforms the 4-methoxy analog (3584-23-4) due to stronger electron-donating effects, accelerating acid generation .

Conjugation Effects : Styryl derivatives (e.g., 42880-07-9) exhibit red-shifted absorption, enabling visible-light activation—critical for applications requiring milder UV exposure .

Aromatic Bulk : Naphthyl-substituted derivatives (69432-40-2) show higher thermal stability, advantageous in high-temperature processing .

Biological Activity

2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C15H11Cl6N3O2
  • Molecular Weight : 477.98 g/mol
  • CAS Number : 42880-07-9

The biological activity of 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is primarily attributed to its interaction with various cellular pathways. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound across various cancer cell lines:

Cell LineIC50 Value (μM)Reference
A549 (Lung Cancer)0.20
MCF-7 (Breast Cancer)1.25
HeLa (Cervical Cancer)1.03
MDA-MB-231 (Triple Negative Breast Cancer)15.83

The compound exhibits selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells.

Antimicrobial Activity

In addition to its anticancer effects, 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been evaluated for antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities:

  • Antibacterial Activity : The compound demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
  • Antifungal Activity : It also showed potent antifungal effects against common fungal pathogens.

Case Studies

  • In Vitro Studies : In a study involving human cancer cell lines, treatment with 2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine resulted in a marked decrease in cell viability and induction of apoptosis as evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic markers like Bcl-2 .
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. The compound was administered via intravenous injection in xenograft models, demonstrating its potential for therapeutic use in cancer treatment .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. Risk statements associated with this compound include skin and eye irritation (H315-H319). Proper handling procedures must be followed to mitigate exposure risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purity optimization strategies for this compound?

  • Methodology : Synthesis of trichloromethyl-substituted triazines typically involves multi-step reactions, such as condensation of substituted phenylhydrazines with trichloroacetonitrile derivatives under reflux conditions. For example, similar triazine derivatives are synthesized using DMSO as a solvent, followed by crystallization (e.g., ethanol-water systems) to achieve >98% purity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of trichloromethyl precursors and optimize reflux duration to minimize byproducts like unreacted hydrazides .

Q. How can the structural integrity of this compound be validated?

  • Characterization Techniques :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns (e.g., methoxyphenyl and trichloromethyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected C12H7Cl6N3OC_{12}H_7Cl_6N_3O, MW 421.92) .
  • Elemental Analysis : Confirm Cl and N content matches theoretical values .

Q. What are the key photophysical properties relevant to its role as a photoacid generator?

  • UV-Vis Spectroscopy : Measure absorption maxima (e.g., 250–350 nm for triazine derivatives) to identify optimal UV activation wavelengths .
  • Acid Release Quantification : Post-UV exposure, titrate generated HCl using potentiometric methods or fluorescent pH probes .

Advanced Research Questions

Q. How do UV intensity and wavelength influence the photolysis kinetics and degradation mechanisms?

  • Kinetic Analysis : Expose the compound to controlled UV intensities (e.g., 0.7–1.7 MW/cm2^2) and track degradation rates via HPLC. Fit data to pseudo-first-order models to derive rate constants .
  • Mechanistic Insights : Use ESR spectroscopy to detect radical intermediates (e.g., Cl^\bullet) or FTIR to identify bond cleavage (e.g., C-Cl) during photolysis .

Q. How can this compound be integrated into stimuli-responsive materials for controlled degradation?

  • Application Design : Embed the compound into polymer matrices (e.g., dextran or cPPA) and trigger degradation via UV-tunable acid release. Monitor dissolution rates gravimetrically or via fluorescence quenching .
  • Challenges : Address competing side reactions (e.g., crosslinking) by optimizing the polymer-to-photoacid ratio and UV exposure protocols .

Q. What strategies mitigate conflicting data in environmental hazard assessments?

  • Contradiction Analysis : While some studies report low acute toxicity (e.g., fish LC50_{50} >100 mg/L, oral LD50_{50} >2000 mg/kg), discrepancies may arise from batch purity or test organism variability .
  • Validation : Replicate assays using OECD guidelines (e.g., Test No. 203 for fish toxicity) and include positive controls (e.g., reference toxicants) to ensure consistency .

Q. How can computational modeling predict its reactivity in novel chemical environments?

  • DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., trichloromethyl groups) and predict reaction pathways (e.g., nucleophilic substitution) .
  • MD Simulations : Model interactions with polymer matrices to optimize dispersion and acid-release efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

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